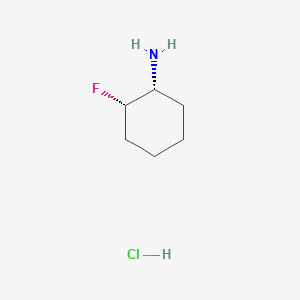

(1R,2S)-2-fluorocyclohexanamine hydrochloride

CAS No.: 2059908-57-3

Cat. No.: VC8088306

Molecular Formula: C6H13ClFN

Molecular Weight: 153.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059908-57-3 |

|---|---|

| Molecular Formula | C6H13ClFN |

| Molecular Weight | 153.62 |

| IUPAC Name | (1R,2S)-2-fluorocyclohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1 |

| Standard InChI Key | IOXBYKGOFZSEIL-RIHPBJNCSA-N |

| Isomeric SMILES | C1CC[C@@H]([C@@H](C1)N)F.Cl |

| SMILES | C1CCC(C(C1)N)F.Cl |

| Canonical SMILES | C1CCC(C(C1)N)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Configuration

(1R,2S)-2-Fluorocyclohexanamine hydrochloride is a chiral amine salt in which the fluorine atom occupies the equatorial position on the cyclohexane ring, and the amine group is protonated as a hydrochloride salt. The (1R,2S) stereochemistry ensures its utility in asymmetric synthesis, where the spatial arrangement of substituents critically influences biological activity and molecular interactions .

The compound’s International Union of Pure and Applied Chemistry (IUPAC) name is (1R,2S)-2-fluorocyclohexanamine hydrochloride, with two primary CAS Registry Numbers: 1335302-62-9 and 2059908-57-3 . These identifiers distinguish it from related fluorinated cyclohexylamines, such as (1R,2S)-2-fluorocyclopropylaminetosylate (CAS 143062-84-4), which features a cyclopropane ring instead of cyclohexane .

Table 1: Key Identifiers and Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1335302-62-9, 2059908-57-3 | |

| Molecular Formula | ||

| Molecular Weight | 153.62–153.63 g/mol | |

| Purity | 95–98% |

Physicochemical Properties

Spectroscopic Characteristics

High-purity batches (≥95%) are characterized using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography–mass spectrometry (LC-MS) . The fluorine atom’s electronegativity induces distinct -NMR shifts, while the cyclohexane ring’s chair conformation influences proton coupling patterns in -NMR spectra.

Synthesis and Manufacturing

Stereoselective Synthesis Routes

The synthesis of (1R,2S)-2-fluorocyclohexanamine hydrochloride involves multistep strategies to achieve stereochemical control. A plausible route begins with the fluorination of a cyclohexene precursor via hydrofluorination, followed by resolution of enantiomers using chiral auxiliaries or enzymatic methods. The final step involves protonation with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Challenges

Commercial suppliers such as AKSci and Molport emphasize small-scale production (1–5 g batches) due to the compound’s specialized applications . The high cost (e.g., $1,388 per gram for 98% purity) reflects the complexity of maintaining stereochemical integrity during scale-up .

Applications in Research and Development

Catalysis and Material Science

In asymmetric catalysis, the compound serves as a ligand precursor for transition-metal complexes. Its rigid cyclohexane backbone and fluorine substituent modulate steric and electronic effects, improving catalytic selectivity in cross-coupling reactions .

| Parameter | Recommendation | Source |

|---|---|---|

| Storage Conditions | 2–8°C, dry environment | |

| Hazard Statements | Xi (Irritant) | |

| Precautionary Measures | Use personal protective equipment (PPE) |

Environmental Impact

No ecotoxicity data are available, but fluorinated amines generally require careful disposal to prevent groundwater contamination. Incineration with alkaline scrubbers is recommended for waste management .

Comparison with Related Fluorinated Cyclohexylamine Derivatives

(1R,2S)-2-Fluorocyclopropylaminetosylate

This cyclopropane analog (CAS 143062-84-4) shares the (1R,2S) configuration but features a tosylate counterion. The smaller ring size increases ring strain, potentially enhancing reactivity in alkylation reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume